REACTION_CXSMILES
|
[N:1]1[C:2]2[N:3]([N:7]=[C:8]3[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][C:9]=23)[N:4]=[CH:5][CH:6]=1.FC(F)(F)C(O)=O>ClCCl>[N:1]1[C:2]2[N:3]([N:7]=[C:8]3[CH2:12][NH:11][CH2:10][C:9]=23)[N:4]=[CH:5][CH:6]=1
|
Name
|
product
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
N=1C=2N(N=CC1)N=C1C2CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 20% ethyl acetate/methanol containing 10% NH4OH gradient)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |